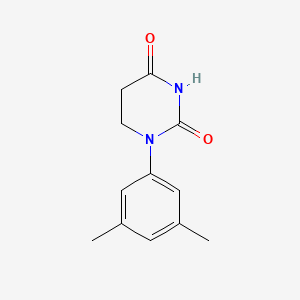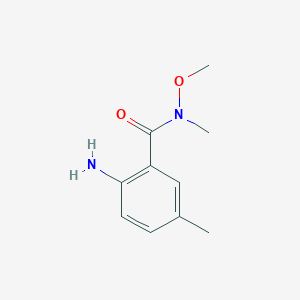
2-amino-N-methoxy-N,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methoxy-N,5-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, featuring an amino group, a methoxy group, and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methoxy-N,5-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-3-methylbenzoic acid, followed by chlorination, esterification, and ammonolysis reactions . Another method includes the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, which is then dehydrated and subjected to ring-closing under the action of concentrated sulfuric acid to obtain isatin. The isatin is oxidized by hydrogen peroxide to generate isatoic anhydride, which is then subjected to ring opening by methylamine gas to obtain 2-amino-N,3-dimethylbenzamide. Finally, chlorination with sulfuryl chloride yields 2-amino-5-chloro-N,3-dimethylbenzamide .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. For example, the preparation method described in CN111517975B involves using 2-nitro-3-methylbenzoic acid as the initial raw material and obtaining the final product through a series of reduction, chlorination, esterification, and ammonolysis reactions . This method is suitable for industrial production due to its high yield, mild reaction conditions, and reduced waste generation.
化学反応の分析
Types of Reactions
2-amino-N-methoxy-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, such as halogenation, where halogen atoms replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, halogenation of this compound can yield halogenated derivatives such as 2-amino-5-chloro-N,3-dimethylbenzamide .
科学的研究の応用
2-amino-N-methoxy-N,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-amino-N-methoxy-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-amino-2-methoxy-N,N-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methoxy groups.
2-amino-5-chloro-N,3-dimethylbenzamide: This compound features a chlorine atom instead of a methoxy group.
2-amino-N,N-dimethylbenzamide: This compound lacks the methoxy group present in 2-amino-N-methoxy-N,5-dimethylbenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-amino-N-methoxy-N,5-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,11H2,1-3H3 |
InChIキー |
SWGDZNHYIRYKEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)C(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


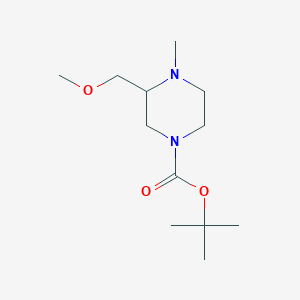
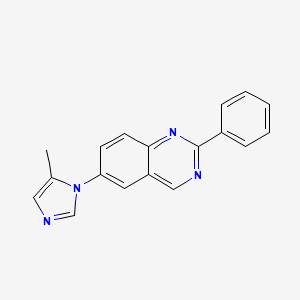
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

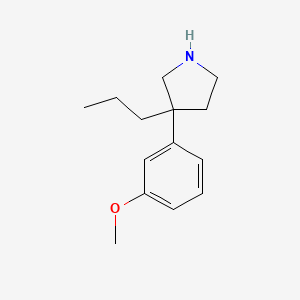
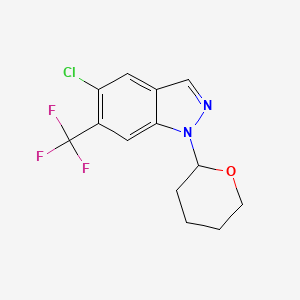

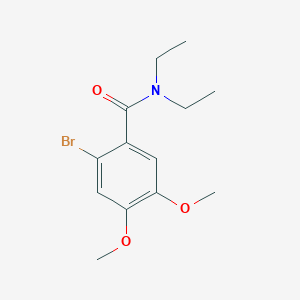

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
